
2-Chloro-5-(fluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Chemical Reactions Analysis
2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . Also, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Physical And Chemical Properties Analysis
2-Chloro-5-(fluoromethyl)pyrimidine has a density of 1.4±0.1 g/cm3, a boiling point of 227.4±13.0 °C at 760 mmHg, and a flash point of 91.3±19.8 °C . It has a molar refractivity of 27.3±0.3 cm3, and a molar volume of 92.0±3.0 cm3 .Applications De Recherche Scientifique
Pyrimidine Derivatives in Medicinal and Pharmaceutical Applications
Pyrimidine derivatives, like 2-Chloro-5-(fluoromethyl)pyrimidine, are significant in medicinal and pharmaceutical fields. The study of such compounds, including 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, reveals their importance in crystal packing stability through weak but significant intermolecular interactions. These compounds' structural and molecular docking studies provide insights into their pharmaceutical potential, highlighting the impact of various substituent groups on molecular conformation and pharmacological properties (Gandhi et al., 2016).
Synthesis and Characterization for Medicinal Applications
The synthesis and characterization of related pyrimidine derivatives are crucial for advancing medicinal applications. Compounds like 2-(5-fluorouracil-1-yl-acetamido) acetic acid, synthesized to reduce the toxicity of 5-Fluorouracil (5-FU), undergo detailed structural assignment through various spectroscopic methods, paving the way for more efficient and less toxic pharmaceuticals (Xiong Jing, 2010).
Insights into Molecular Interactions and Stability
Understanding the molecular interactions and stability of pyrimidine derivatives is vital. Studies involving quantum chemical calculations, Hirshfeld surface analysis, and molecular docking of compounds like 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester offer insights into the role of specific atoms, especially donor/acceptor groups, in intermolecular interactions, contributing to the stability of the crystal packing and potential pharmaceutical applications (Gandhi et al., 2016).
Chemical Synthesis and Potential Biological Activity
The efficient chemical synthesis of pyrimidine derivatives is crucial for exploring their biological activity. Studies focusing on the core structure synthesis of new classes of biologically active compounds, such as the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione, demonstrate the importance of pyrimidine derivatives in drug discovery and development (Rosen et al., 2009).
Investigation of Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines like 5-Fluorouracil (5-FU) play a significant role in cancer treatment. Reviews focusing on the fluorine chemistry of fluorinated pyrimidines provide insights into their precise use in treating cancer, shedding light on new methods for synthesis, insights into how these compounds perturb nucleic acid structure and dynamics, and recent findings on the roles of RNA- and DNA-modifying enzymes inhibited by 5-FU substitution. This research contributes to the development of more precise cancer treatments in the era of personalized medicine (Gmeiner, 2020).
Mécanisme D'action
Safety and Hazards
2-Chloro-5-(fluoromethyl)pyrimidine is classified as Acute Tox. 4 Oral - Skin Corr. 1B. It has hazard statements H302 - H314, which means it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-(fluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-8-2-4(1-7)3-9-5/h2-3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDSCSUUXNQANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

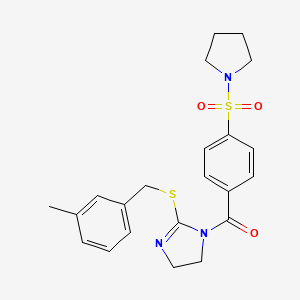
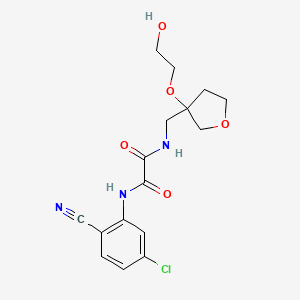
![5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2633215.png)
![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2633217.png)
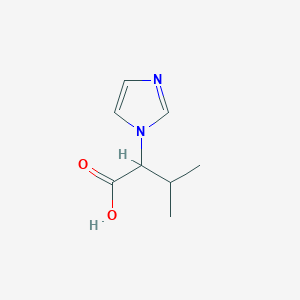
![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)
![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)
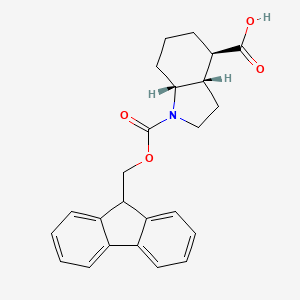
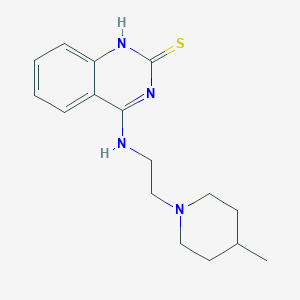
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)
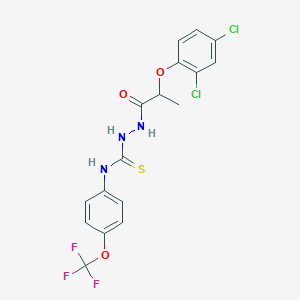
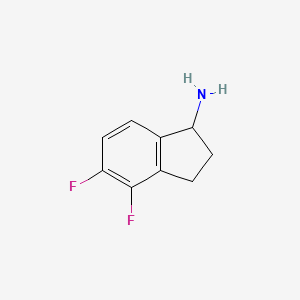
![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)